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molecular formula C14H15N B1422738 n-Methyl-[1,1'-biphenyl]-3-methanamine CAS No. 709649-61-6

n-Methyl-[1,1'-biphenyl]-3-methanamine

Cat. No. B1422738
M. Wt: 197.27 g/mol
InChI Key: XUQBOMSXNIPDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371285B2

Procedure details

Into a 250-mL round-bottom flask was placed methanol (100 mL), acetic acid (42 mL), Biphenylcarboxaldehyde (7.96 g, 43.7 mmol, 1 equiv), methylamine in anhydrous ethanol (20 g, 193.2 mmol, 4.4 equiv), and NaBH3CN (8.3 g, 132.1 mmol, 3 equiv). The solution was stirred overnight at 60° C. The resulting solution was diluted with 200 mL of water and extracted with 3×200 mL of ethyl acetate. The organic phase was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1/10) to give N-methyl (3-biphenyl)methylamine as a colorless oil.
Quantity
7.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
8.3 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
42 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:2](C=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[CH3:15]N.C(O)C.[BH3-][C:21]#[N:22].[Na+]>O.C(O)(=O)C.CO>[CH3:15][NH:22][CH2:21][C:13]1[CH:14]=[C:9]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:10]=[CH:11][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7.96 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
8.3 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The solution was stirred overnight at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL round-bottom flask was placed
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×200 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNCC=1C=C(C=CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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